Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C12H15N2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as an ester, an amide, and a cyano group.
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of cyanoacetamide compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives have diverse biological activities and have drawn the attention of biochemists in the last decade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions or in the presence of a solvent like dimethylformamide (DMF). The reaction is often carried out at elevated temperatures, such as 70°C, and may require catalysts or bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The ester and amide groups can be targets for nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium hydroxide, solvents such as DMF, and catalysts like triethylamine. Reaction conditions often involve moderate to high temperatures and may require inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, which can have various biological activities and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A precursor in the synthesis of Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate.
Cyanoacetamide: Another precursor that can undergo similar reactions to form heterocyclic compounds.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents, which can exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse heterocyclic structures. This versatility makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZSPUDELNYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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